1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one can be synthesized through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to this compound through ring-opening reactions.
Synthesis from arylureas: Arylureas can be cyclized to form the desired compound.
Curtius reaction of anthranilic acids or phthalic anhydrides: This method involves the conversion of anthranilic acids or phthalic anhydrides to the target compound through a Curtius rearrangement.
Industrial Production Methods
Industrial production of this compound typically involves the cyclocarbonylation of 1,2-diaminobenzenes using phosgene or triphosgene as the carbonyl source. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Substitution: The hydroxyl group at the 1-position can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dihydro-1-hydroxy-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release in the central nervous system . Additionally, its inhibition of tubulin polymerization disrupts microtubule formation, affecting cell division and growth .
Comparison with Similar Compounds
1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
2-Benzimidazolinone: Similar in structure but lacks the hydroxyl group at the 1-position.
2-Benzimidazolol: Contains a hydroxyl group but differs in the position of other substituents.
2-Oxobenzimidazole: Similar structure but lacks the hydroxyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-hydroxy-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-8-5-3-1-2-4-6(5)9(7)11/h1-4,11H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPPCNASSDPHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.